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Compound of Interest

Compound Name:
6-Methoxyquinoline-2-

carbaldehyde

Cat. No.: B2684585 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-
methoxyquinoline-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry

and materials science. While a complete, publicly archived experimental dataset for this

specific molecule is not readily available, this document, grounded in established spectroscopic

principles and data from closely related analogues, offers a robust, predictive framework for its

characterization. This guide is designed to equip researchers, scientists, and drug development

professionals with the necessary insights for the unambiguous identification and quality control

of this compound.

Molecular Structure and Its Spectroscopic
Implications
6-Methoxyquinoline-2-carbaldehyde possesses a quinoline bicyclic system, which is an

electron-deficient heteroaromatic ring, substituted with an electron-donating methoxy group (-

OCH₃) at the 6-position and an electron-withdrawing aldehyde group (-CHO) at the 2-position.

The interplay of these substituents governs the electron distribution within the aromatic system,

which in turn dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR

spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure of 6-Methoxyquinoline-2-carbaldehyde
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Caption: Chemical structure of 6-methoxyquinoline-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR data for 6-methoxyquinoline-2-carbaldehyde are presented

below, based on the analysis of its structural features and comparison with related compounds.

[1][2]

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the

methoxy protons, and the aromatic protons on the quinoline ring.
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Justification

-CHO 9.5 - 10.5 Singlet (s) -

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

atom and the

anisotropic effect

of the carbonyl

group.

H-3 8.0 - 8.2 Doublet (d) ~8.5

Adjacent to the

electron-

withdrawing

aldehyde group

and the ring

nitrogen.

H-4 7.8 - 8.0 Doublet (d) ~8.5 Coupled to H-3.

H-5 7.6 - 7.8 Doublet (d) ~9.0

Part of the

benzene ring

portion of the

quinoline system.

H-7 7.3 - 7.5
Doublet of

doublets (dd)
~9.0, ~2.5

Coupled to H-5

and H-8.

H-8 7.1 - 7.3 Doublet (d) ~2.5
Meta-coupled to

H-7.
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-OCH₃ 3.9 - 4.1 Singlet (s) -

Protons of the

methoxy group

are in a typical

chemical shift

range for aryl

methyl ethers.

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the unique carbon atoms in the

molecule.
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Carbon
Predicted Chemical Shift (δ,

ppm)
Justification

-CHO 190 - 195
The carbonyl carbon of the

aldehyde is highly deshielded.

C-2 150 - 155

Attached to the electron-

withdrawing aldehyde group

and the nitrogen atom.

C-3 120 - 125
Aromatic carbon adjacent to

the aldehyde-bearing carbon.

C-4 135 - 140 Aromatic carbon.

C-4a 128 - 132 Bridgehead aromatic carbon.

C-5 125 - 130 Aromatic carbon.

C-6 158 - 162

Aromatic carbon attached to

the electron-donating methoxy

group.

C-7 105 - 110
Aromatic carbon ortho to the

methoxy group.

C-8 122 - 128 Aromatic carbon.

C-8a 145 - 150
Bridgehead aromatic carbon

adjacent to the nitrogen.

-OCH₃ 55 - 60 Carbon of the methoxy group.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Sample Preparation: Dissolve 5-10 mg of 6-methoxyquinoline-2-carbaldehyde in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical and should be based on the solubility of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b2684585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2684585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

NMR Experimental Workflow
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NMR Spectroscopy Workflow

Sample Preparation
(5-10 mg in 0.6 mL CDCl₃ + TMS)

Instrument Setup
(High-Field NMR Spectrometer)

¹H NMR Acquisition
(Standard Pulse Program)

¹³C NMR Acquisition
(Proton-Decoupled Pulse Sequence)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

Click to download full resolution via product page

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data
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Wavenumber (cm⁻¹) Vibration Intensity Justification

3100-3000 Aromatic C-H stretch Medium

Characteristic of C-H

bonds on an aromatic

ring.[3]

~2950, ~2850
Aliphatic C-H stretch

(-OCH₃)
Medium

Stretching vibrations

of the methyl group.

~2820, ~2720
Aldehyde C-H stretch

(Fermi doublet)
Weak

A characteristic pair of

bands for the

aldehyde C-H bond.

1700 - 1720
C=O stretch

(aldehyde)
Strong

The strong absorption

is due to the large

change in dipole

moment during the

vibration of the

carbonyl group.

Conjugation with the

quinoline ring may

slightly lower this

frequency.[4]

1600 - 1620
C=N stretch

(quinoline)
Medium

Characteristic of the

imine bond within the

quinoline ring.[4]

1500 - 1580 Aromatic C=C stretch Medium-Strong

Vibrations of the

carbon-carbon bonds

within the quinoline

ring system.[3]

1250 - 1300
Aryl-O stretch

(asymmetric)
Strong

Asymmetric stretching

of the C-O bond of the

methoxy group.

1020 - 1075
Aryl-O stretch

(symmetric)
Medium

Symmetric stretching

of the C-O bond of the

methoxy group.
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800 - 900
C-H out-of-plane

bending
Strong

The pattern of these

bands can sometimes

provide information

about the substitution

pattern on the

aromatic ring.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample like 6-methoxyquinoline-2-carbaldehyde, the KBr

pellet method is commonly employed.[5]

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate

mortar.

Press the mixture into a thin, transparent disk using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]

Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer and record the sample spectrum, typically in

the range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Predicted Mass Spectrometry Data
Molecular Ion (M⁺•): The molecular weight of 6-methoxyquinoline-2-carbaldehyde
(C₁₁H₉NO₂) is 187.19 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak

would be observed at m/z ≈ 187.0633.

Major Fragmentation Pathways:

Loss of H•: A peak at [M-1]⁺ (m/z = 186) corresponding to the loss of the aldehydic

hydrogen radical is expected.

Loss of CO: A peak at [M-28]⁺ (m/z = 159) due to the loss of carbon monoxide from the

aldehyde group is a common fragmentation for aromatic aldehydes. This would result in a

6-methoxyquinoline cation.

Loss of CH₃•: A peak at [M-15]⁺ (m/z = 172) from the loss of a methyl radical from the

methoxy group.

Loss of OCH₃•: A peak at [M-31]⁺ (m/z = 156) corresponding to the loss of a methoxy

radical.

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron

Ionization (EI) is a suitable technique.

For less volatile or thermally sensitive analysis, Liquid Chromatography-Mass

Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred.[5]

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap analyzer, is recommended for accurate mass measurements.[5]

Data Acquisition:

Acquire a full-scan mass spectrum to determine the molecular weight.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a

fragmentation pattern, which is crucial for structural confirmation.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the

characteristic fragment ions. Compare the observed fragmentation pattern with the predicted

pathways.

Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for 6-
methoxyquinoline-2-carbaldehyde. By leveraging data from analogous structures and

fundamental spectroscopic principles, researchers can confidently approach the synthesis and

characterization of this important molecule. The provided experimental protocols offer a

standardized methodology for obtaining high-quality, reproducible data, ensuring the integrity of

research and development efforts in which this compound is utilized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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